2-[[5-cyano-6-(furan-2-yl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,5-dichlorophenyl)propanamide
Description
2-[[5-cyano-6-(furan-2-yl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,5-dichlorophenyl)propanamide is a complex organic compound that features a pyrimidine ring fused with a furan ring
Properties
IUPAC Name |
2-[[5-cyano-6-(furan-2-yl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,5-dichlorophenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N4O3S/c1-9(16(25)22-12-6-10(19)5-11(20)7-12)28-18-23-15(14-3-2-4-27-14)13(8-21)17(26)24-18/h2-7,9H,1H3,(H,22,25)(H,23,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSAFUMKZOFXCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC(=C1)Cl)Cl)SC2=NC(=O)C(=C(N2)C3=CC=CO3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)NC1=CC(=CC(=C1)Cl)Cl)SC2=NC(=O)C(=C(N2)C3=CC=CO3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[[5-cyano-6-(furan-2-yl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,5-dichlorophenyl)propanamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the furan and pyrimidine intermediates, followed by their coupling through sulfanyl linkage. Reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods would scale up these reactions, optimizing for cost-effectiveness and efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions, leading to the formation of furan derivatives.
Reduction: The nitrile group (cyano) can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[[5-cyano-6-(furan-2-yl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,5-dichlorophenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The furan and pyrimidine rings may interact with enzymes or receptors, modulating their activity. The sulfanyl linkage and dichlorophenyl group can also play roles in binding to biological targets, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Similar compounds include other furan and pyrimidine derivatives. Compared to these, 2-[[5-cyano-6-(furan-2-yl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,5-dichlorophenyl)propanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities. Examples of similar compounds are:
- 2-furoic acid
- 5-nitrofuran-2-yl derivatives
- Pyrimidine-based drugs like 5-fluorouracil
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
